![molecular formula C6H3Cl2NO3 B1581652 2,5-Dichloro-4-nitrophenol CAS No. 5847-57-4](/img/structure/B1581652.png)
2,5-Dichloro-4-nitrophenol
Overview
Description
2,5-Dichloro-4-nitrophenol is a chemical compound with the molecular formula C6H3Cl2NO3 . It has an average mass of 207.999 Da and a monoisotopic mass of 206.949005 Da . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4-nitrophenol consists of 6 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The compound has a density of 1.7±0.1 g/cm3 and a molar volume of 123.6±3.0 cm3 .
Physical And Chemical Properties Analysis
2,5-Dichloro-4-nitrophenol has a boiling point of 317.0±42.0 °C at 760 mmHg and a flash point of 145.5±27.9 °C . It has a polar surface area of 66 Å2 and a polarizability of 17.6±0.5 10-24 cm3 .
Scientific Research Applications
Environmental Biotechnology
2,5-Dichloro-4-nitrophenol: is utilized in environmental biotechnology for the biodegradation of pollutants. Microorganisms capable of degrading chlorinated nitrophenols are of particular interest due to their potential in bioremediation. For instance, certain bacterial strains have been identified to degrade this compound via specific pathways, such as the 1,2,4-benzenetriol pathway , which is significant for the detoxification of contaminated environments .
Pharmaceuticals
In the pharmaceutical industry, 2,5-Dichloro-4-nitrophenol serves as an intermediate in the synthesis of various drugs. It is involved in the production of compounds that have medicinal properties, and its derivatives are used in creating pharmaceuticals that can treat a range of conditions .
Chemical Synthesis
This compound is widely used as an intermediate in the chemical synthesis of pesticides, dyes, and other industrial chemicals. Its reactivity due to the presence of electron-withdrawing groups makes it a valuable component in the synthesis of complex molecules .
Analytical Chemistry
2,5-Dichloro-4-nitrophenol: is used in analytical chemistry as a reagent. Its properties allow it to be used in various assays and chemical analyses, where it can act as a pH indicator or a reactant in the detection of other substances .
Agricultural Research
In agricultural research, 2,5-Dichloro-4-nitrophenol is studied for its role in the degradation of herbicides and pesticides. Understanding its interaction with other compounds can lead to the development of more effective and environmentally friendly agricultural chemicals .
Material Science
The compound’s characteristics are of interest in material science, particularly in the development of new materials with specific properties. Its molecular structure can be modified to create materials with desired chemical and physical attributes .
Photocatalysis
Recent studies have explored the use of 2,5-Dichloro-4-nitrophenol in photocatalytic applications. It can be involved in reactions that are catalyzed by light, which is promising for the development of sustainable energy solutions .
Microbial Metabolism
The metabolism of 2,5-Dichloro-4-nitrophenol by microbes is a subject of research, as it can reveal new pathways for the breakdown of environmental pollutants. This knowledge is crucial for enhancing bioremediation techniques and understanding microbial ecology .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,5-Dichloro-4-nitrophenol are certain enzymes in bacteria that are capable of degrading this compound. These bacteria, such as the Gram-negative bacterium Cupriavidus sp. CNP-8, have been reported to degrade 2-chloro-4-nitrophenol . The enzymes involved in this process, such as the two-component FAD-dependent monooxygenase HnpAB and the 1,2,4-benzenetriol 1,2-dioxygenase HnpC, play a crucial role in the degradation of 2,5-Dichloro-4-nitrophenol .
Mode of Action
The interaction of 2,5-Dichloro-4-nitrophenol with its targets involves a series of biochemical reactions. The two-component FAD-dependent monooxygenase HnpAB catalyzes the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone . Following this, the 1,2,4-benzenetriol 1,2-dioxygenase HnpC catalyzes the ring-cleavage of 1,2,4-benzenetriol, leading to the formation of maleylacetate .
Biochemical Pathways
The degradation of 2,5-Dichloro-4-nitrophenol occurs via the 1,2,4-benzenetriol pathway, which is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone, followed by the ring-cleavage of 1,2,4-benzenetriol to form maleylacetate .
Pharmacokinetics
It is known that certain bacteria can metabolize this compound, suggesting that it can be absorbed and metabolized in these organisms .
Result of Action
The result of the action of 2,5-Dichloro-4-nitrophenol is the degradation of this compound into less toxic substances. This degradation process is beneficial for the environment as it helps to remove this pollutant .
Action Environment
The action of 2,5-Dichloro-4-nitrophenol is influenced by environmental factors. For instance, the presence of certain bacteria capable of degrading this compound is necessary for its action . Furthermore, the degradation process can be affected by various environmental conditions, such as temperature and pH .
properties
IUPAC Name |
2,5-dichloro-4-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-2-6(10)4(8)1-5(3)9(11)12/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQWBOCFVUBGEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207163 | |
Record name | 2,5-Dichloro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5847-57-4 | |
Record name | 2,5-Dichloro-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5847-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichloro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions 2,5-dichloro-4-nitrophenol as a sulfation inhibitor. What is the significance of sulfation in this context, and how does its inhibition relate to the research on 2,4-diaminotoluene?
A1: [] This study investigates how 2,4-diaminotoluene (2,4-DAT), a known hepatocarcinogen, is metabolized in the liver and whether these metabolic processes contribute to its carcinogenic properties. One of the key metabolic pathways studied is sulfation.
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